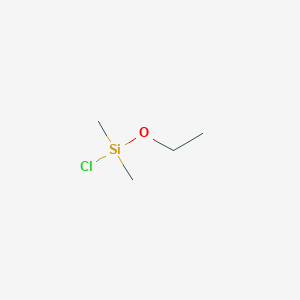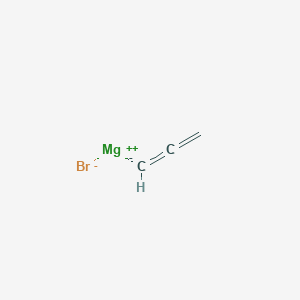![molecular formula C11H18ClN3O B3248047 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride CAS No. 1828563-21-8](/img/structure/B3248047.png)
4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride
描述
4-amino-N-[2-(dimethylamino)ethyl]benzamide, also known as procainamide, is a compound with the molecular formula C11H17N3O . It has a molecular weight of 207.28 . It is a solid substance and is typically 95% pure .
Synthesis Analysis
The synthesis of a similar compound, 4-amino-N-[2 (diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The linear formula of 4-amino-N-[2-(dimethylamino)ethyl]benzamide is C11H17N3O . For a more detailed molecular structure analysis, it would be beneficial to refer to the relevant scientific literature or databases.Physical And Chemical Properties Analysis
4-amino-N-[2-(dimethylamino)ethyl]benzamide is a solid substance . Its molecular weight is 207.28 , and its linear formula is C11H17N3O . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.科学研究应用
Synthesis of Complexes
The compound can be used in the synthesis of ion-associate complexes. For example, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide . This process is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Antibacterial Activity
The synthesized complex mentioned above was examined for its antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial agents.
Computational Study
The compound has been used in computational studies to understand its electronic characteristics. The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach . This helps in understanding the chemical properties of the compound.
Design of Bioactive Molecules
The compound plays a significant role in the design of bioactive molecules. The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Gene Delivery
The compound, due to its positive charge, can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and is often used for gene delivery . This suggests potential applications in gene therapy and genetic engineering.
安全和危害
作用机制
Mode of Action
It’s known that the compound forms an ion-associate complex when reacted with sodium tetraphenyl borate . This complex formation is crucial for understanding the interactions between bioactive molecules and receptors .
Result of Action
The 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride complex has shown good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .
属性
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9;/h3-6H,7-8,12H2,1-2H3,(H,13,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPFOIQEKQFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride | |
CAS RN |
1828563-21-8 | |
| Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane](/img/structure/B3248081.png)
